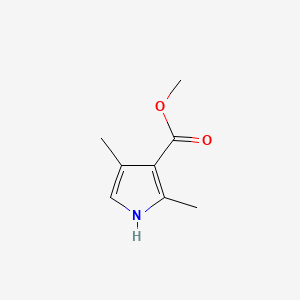

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole derivatives typically involves condensation reactions or cyclization processes. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Similarly, other pyrrole derivatives were synthesized by condensation reactions involving different aldehydes and hydrazides . These methods could potentially be adapted for the synthesis of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been extensively studied using quantum chemical calculations, including density functional theory (DFT) and Atoms in Molecules (AIM) theory. These studies provide insights into the electronic structure, vibrational properties, and intermolecular interactions of the molecules . For example, the vibrational analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate indicated red shifts in certain vibrational modes as a result of dimer formation through hydrogen bonding . Such analyses are crucial for understanding the behavior of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate at the molecular level.

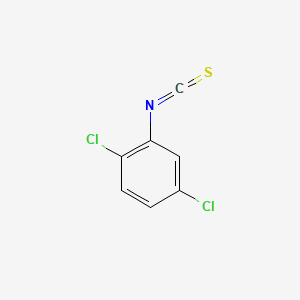

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including interactions with amines, aldehydes, and isothiocyanates, leading to the formation of complex structures. For instance, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield octahydro-1H,2'H-indole-3-spiro-2'-pyrrole-2,4,5'-triones . The reactivity of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate could be explored in similar reactions to synthesize novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters calculated for these compounds indicate that their formation is generally exothermic and spontaneous at room temperature . Spectroscopic methods such as FT-IR, NMR, and UV-Vis have been used to characterize these compounds, providing information on their chemical shifts, absorption maxima, and molecular interactions . These techniques could be applied to methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to determine its physical and chemical properties.

Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives exhibit significant antimicrobial properties. A study synthesized novel derivatives and found them effective against bacterial and fungal infections. The heterocyclic ring presence enhances their activity, particularly with the introduction of a methoxy group (Hublikar et al., 2019).

Chemosensor Development

This compound has been used in the development of optical chemosensors. A derivative was synthesized as a fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ in semiaqueous media. The complex formed with Cu2+ is further used as a sensor for pyrophosphate, showing applications in biological and environmental monitoring (Yang et al., 2018).

Calcium Channel Activator Research

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives have been identified as a new class of calcium channel activators. These compounds act differently from traditional calcium channel modulators and have higher efficacy, making them valuable for studying calcium channels in various cell types (Baxter et al., 1993).

Green Synthesis Methodologies

Research into eco-friendly synthesis methods for related pyrrole carboxylates has been conducted. One study focused on a one-pot N-methoxycarbonylation process using dimethyl carbonate, highlighting the move towards more sustainable chemical production processes (Fan et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-9-6(2)7(5)8(10)11-3/h4,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAMBVKRHNQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200454 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |

CAS RN |

52459-90-2 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052459902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.